molecular formula C17H17BrO3 B5709435 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate

2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate

Cat. No.: B5709435
M. Wt: 349.2 g/mol
InChI Key: AEZKTJPRNGJXKA-UHFFFAOYSA-N
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Description

2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate is an organic compound with the molecular formula C17H17BrO3 and a molecular weight of 349.22 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom and two methyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name

(2,4-dimethylphenyl) 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-11-4-6-16(12(2)8-11)21-17(19)10-20-15-7-5-14(18)9-13(15)3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZKTJPRNGJXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate typically involves the esterification of 2,4-dimethylphenol with 4-bromo-2-methylphenoxyacetic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or carboxylic acid derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl acetates.

    Oxidation Reactions: Products include phenolic or carboxylic acid derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethylphenyl acetate
  • 4-bromo-2-methylphenoxyacetic acid
  • 2,4-dimethylphenol

Uniqueness

2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate is unique due to the presence of both a bromine atom and two methyl groups on the phenyl ring, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate for synthesizing a wide range of organic compounds with specific functional groups and properties .

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